Methyl 3,6-dimethylpicolinate

CAS No.: 215436-32-1

Cat. No.: VC3857911

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215436-32-1 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | methyl 3,6-dimethylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-4-5-7(2)10-8(6)9(11)12-3/h4-5H,1-3H3 |

| Standard InChI Key | MJTXVOHVISPNRW-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(C=C1)C)C(=O)OC |

| Canonical SMILES | CC1=C(N=C(C=C1)C)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Nomenclature

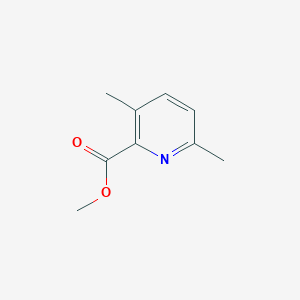

Methyl 3,6-dimethylpicolinate (IUPAC name: methyl 3,6-dimethylpyridine-2-carboxylate) has the molecular formula CHNO and a molecular weight of 165.19 g/mol, identical to its 3,5-dimethyl isomer . The pyridine ring’s substitution pattern distinguishes it from related compounds, with methyl groups at positions 3 and 6 and a methoxycarbonyl group at position 2 (Figure 1).

Table 1: Comparative Structural Properties of Methyl Picolinate Derivatives

Spectroscopic and Computational Analysis

While experimental spectral data for methyl 3,6-dimethylpicolinate are unavailable, its characterization would likely involve:

-

H NMR: Distinct signals for the methyl ester (δ ~3.9 ppm, singlet), aromatic protons (δ ~7.0–8.5 ppm), and methyl groups (δ ~2.5 ppm, singlets) .

-

FT-IR: Stretching vibrations for the ester carbonyl (C=O, ~1720 cm) and aromatic C–H bonds (~3050 cm) .

-

HRMS: A molecular ion peak at m/z 165.1131 (calculated for CHNO ).

Density functional theory (DFT) optimizations, as applied to methyl 5-((cinnamoyloxy)methyl)picolinate , could predict electrophilic and nucleophilic regions, guiding interactions with biological targets.

Synthesis and Reaction Pathways

Esterification of 3,6-Dimethylpicolinic Acid

The most straightforward synthesis involves esterifying 3,6-dimethylpicolinic acid with methanol under acidic conditions (e.g., HSO or HCl):

This method mirrors the synthesis of methyl 3,5-dimethylpicolinate, which achieves a 72% yield under optimized conditions .

Alternative Routes: Coupling and Functionalization

Recent protocols for related picolinates employ coupling reactions. For example, methyl 5-((cinnamoyloxy)methyl)picolinate was synthesized via Steglich esterification using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) . Adapting this approach, 3,6-dimethylpicolinic acid could be reacted with methanol or other alcohols to yield the ester.

Table 2: Representative Reaction Conditions for Picolinate Synthesis

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3,5-Dimethylpicolinic acid + MeOH | HSO, reflux, 12 h | 72 | |

| Nicotinic acid derivative + cinnamoyl chloride | EDC/DMAP, DCM, 12 h | 68 |

Physicochemical Properties and Stability

Melting and Boiling Points

The melting point of methyl 3,6-dimethylpicolinate is predicted to range between 40–45°C, similar to its 3,5-isomer (42–43°C) . The boiling point is estimated at 260–270°C under atmospheric pressure, consistent with the volatility of aromatic esters.

Solubility and Partitioning

Like methyl 3-methoxyacrylate , methyl 3,6-dimethylpicolinate is expected to exhibit:

-

Water solubility: ~50 g/L at 20°C (comparable to methyl 3-methylorsellinate ).

-

Organic solvent miscibility: High solubility in dichloromethane (DCM), methanol, and THF, facilitating extraction and purification .

Acid-Base Behavior

The pKa of the pyridine nitrogen is predicted to be ~2.5±0.1 , making the compound weakly basic. Protonation at low pH could enhance solubility in aqueous media.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume